molecular formula C9H19NO B13550876 3-(2-Methylbutyl)pyrrolidin-3-ol

3-(2-Methylbutyl)pyrrolidin-3-ol

Cat. No.: B13550876
M. Wt: 157.25 g/mol
InChI Key: IYLCMFTYIZPKOU-UHFFFAOYSA-N
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Description

3-(2-Methylbutyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a 2-methylbutyl substituent. Pyrrolidine derivatives are widely studied for their applications in pharmaceuticals and fine chemical synthesis due to their structural versatility and biological relevance . The compound’s molecular formula is inferred to be C₉H₁₉NO, with a molecular weight of approximately 157.25 g/mol.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(2-methylbutyl)pyrrolidin-3-ol

InChI

InChI=1S/C9H19NO/c1-3-8(2)6-9(11)4-5-10-7-9/h8,10-11H,3-7H2,1-2H3

InChI Key

IYLCMFTYIZPKOU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1(CCNC1)O

Origin of Product

United States

Chemical Reactions Analysis

3-(2-Methylbutyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Table 1: Key Pyrrolidin-3-ol Derivatives and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics Source
This compound 2-Methylbutyl C₉H₁₉NO 157.25 Discontinued; moderate lipophilicity due to alkyl chain
5-(3-Methoxyphenyl)pyrrolidin-3-ol 3-Methoxyphenyl C₁₁H₁₅NO₂ 193.24 Enhanced receptor binding via methoxy group; used in CNS-targeting drug discovery
1a/1b (Oxadiazole derivatives) Phenylethyl, 4-pyridyl, oxadiazole C₂₄H₂₄N₄O₂ 400.48 Antiviral activity; stereoisomerism (R/S) affects potency
3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol 3-Fluorophenoxymethyl C₁₁H₁₄FNO₂ 211.24 Fluorine improves metabolic stability and bioavailability
3-(Pyridin-3-yl)propionyl-prolyl-pyrrolidine Pyridinyl, tert-butyl-prolyl C₂₂H₃₃N₃O₂ 372.2 (ESI-MS) High molecular complexity; synthesized via coupling reactions

Substituent Effects on Properties

However, excessive alkyl chain length may reduce solubility, a possible factor in its discontinuation . In contrast, 3-((3-fluorophenoxy)methyl)pyrrolidin-3-ol () balances lipophilicity and electronic effects via the fluorine atom, improving metabolic stability and blood-brain barrier penetration .

Stereochemical Considerations :

  • Compounds 1a and 1b () demonstrate the importance of stereochemistry. The (R)- and (S)-phenylethyl configurations yield distinct antiviral profiles, highlighting the need for enantioselective synthesis in drug development .

Pharmacological Activity :

  • The oxadiazole derivatives () exhibit antiviral properties, likely due to their aromatic and heterocyclic moieties enabling π-π stacking and hydrogen bonding with viral targets .
  • 5-(3-Methoxyphenyl)pyrrolidin-3-ol () may target serotonin or dopamine receptors, as methoxy groups are common in neuroactive compounds .

Analytical Characterization

  • Mass Spectrometry : The target compound’s molecular weight (157.25 g/mol) is lower than analogues like the pyridinyl-prolyl derivative (372.2 g/mol, ESI-MS) , reflecting differences in functionalization.
  • Chromatography : Purification methods vary; for example, oxadiazole derivatives () use standard substitution reactions, whereas palladium-catalyzed cross-coupling is employed for alkynylated pyrrolidines () .

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